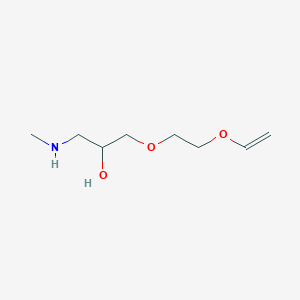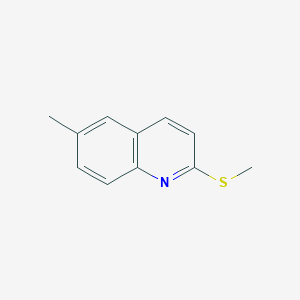
Quinoline, 6-methyl-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure The presence of a methyl group at the 6-position and a methylthio group at the 2-position distinguishes it from other quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-methyl-2-(methylthio)-, often involves transition-metal catalyzed reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale catalytic processes. These processes often use palladium or copper catalysts to facilitate the formation of the quinoline ring system. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
Quinoline, 6-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Quinoline, 6-methyl-2-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Quinoline, 6-methyl-2-(methylthio)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, lacking the methyl and methylthio substituents.
6-Methylquinoline: Similar structure but without the methylthio group.
2-Methylthioquinoline: Lacks the methyl group at the 6-position.
Uniqueness
Quinoline, 6-methyl-2-(methylthio)- is unique due to the combined presence of both the methyl and methylthio groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
CAS番号 |
172018-49-4 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC名 |
6-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-8-3-5-10-9(7-8)4-6-11(12-10)13-2/h3-7H,1-2H3 |
InChIキー |
HMZSYSHZKFSTCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
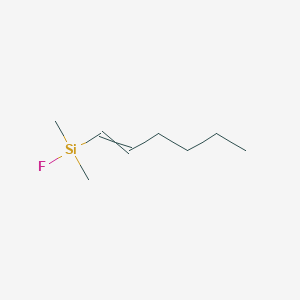
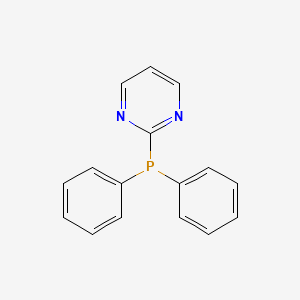
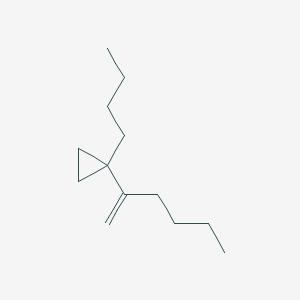
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
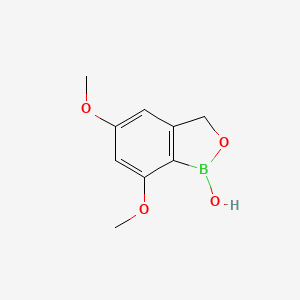
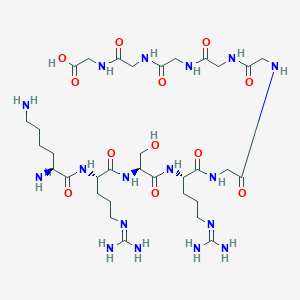
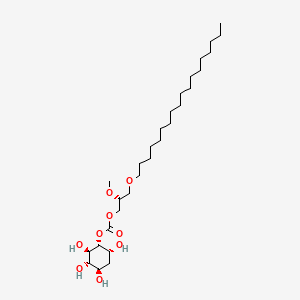
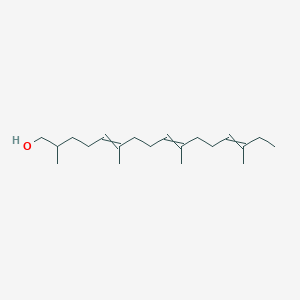
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
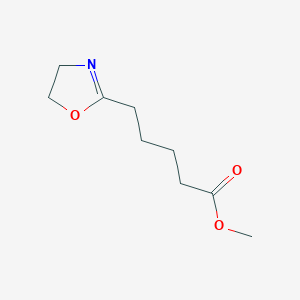
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)

